molecular formula C7H9N3O3 B14534765 6-[2-(Hydroxyimino)propyl]pyrimidine-2,4(1H,3H)-dione CAS No. 62175-78-4

6-[2-(Hydroxyimino)propyl]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14534765
CAS No.: 62175-78-4
M. Wt: 183.16 g/mol
InChI Key: CGYXIAZKKFBCEX-UHFFFAOYSA-N
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Description

6-[2-(Hydroxyimino)propyl]pyrimidine-2,4(1H,3H)-dione is a compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(Hydroxyimino)propyl]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the acid-amine coupling of a precursor such as methyl 3-amino-3-(2-chlorophenyl)propanoate with a series of amine derivatives under mild reaction conditions. This leads to the formation of the corresponding dihydropyrimidine-2,4(1H,3H)-dione derivatives via de-Boc and cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[2-(Hydroxyimino)propyl]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic medium.

    Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may yield hydroxy derivatives.

Scientific Research Applications

6-[2-(Hydroxyimino)propyl]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[2-(Hydroxyimino)propyl]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[2-(Hydroxyimino)propyl]pyrimidine-2,4(1H,3H)-dione is unique due to its specific hydroxyimino and propyl substituents, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various scientific research applications.

Properties

CAS No.

62175-78-4

Molecular Formula

C7H9N3O3

Molecular Weight

183.16 g/mol

IUPAC Name

6-(2-hydroxyiminopropyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C7H9N3O3/c1-4(10-13)2-5-3-6(11)9-7(12)8-5/h3,13H,2H2,1H3,(H2,8,9,11,12)

InChI Key

CGYXIAZKKFBCEX-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)CC1=CC(=O)NC(=O)N1

Origin of Product

United States

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